Lithium propyl phosphate
Description
Lithium propyl phosphate (hypothetical formula: Li(C₃H₇O)PO₄) is a theoretical or less-studied organophosphate lithium salt. Potential applications may include use as an electrolyte additive in lithium-ion batteries or as a precursor in chemical synthesis. However, its toxicity, stability, and performance metrics remain uncharacterized in the available literature.
Properties
CAS No. |
4656-39-7 |
|---|---|
Molecular Formula |
C3H7Li2O4P |
Molecular Weight |
151.939 |
IUPAC Name |
dilithium;propyl phosphate |
InChI |
InChI=1S/C3H9O4P.2Li/c1-2-3-7-8(4,5)6;;/h2-3H2,1H3,(H2,4,5,6);;/q;2*+1/p-2 |
InChI Key |
PXHZVPMXWNTBKG-UHFFFAOYSA-L |
SMILES |
[Li+].[Li+].CCCOP(=O)([O-])[O-] |
Synonyms |
Propyl Lithium Phosphate, (PrO)(LiO)2PO; Phosphoric Acid, Monopropyl Ester, Dilithium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Lithium Dihydrogen Phosphate (LiH₂PO₄)
- Structure: Inorganic phosphate with lithium (LiH₂PO₄).
- Applications : Primarily used in laboratory research (e.g., buffer solutions, precursor for ceramics) .
- Safety : Causes skin and eye irritation; requires precautions such as flushing with water during exposure .
- Key Differences: Unlike this compound, LiH₂PO₄ lacks organic alkyl groups, making it less suitable for non-polar solvent systems.
Lithium Hexafluorophosphate (LiPF₆)
Dipropylphosphate [(C₃H₇O)₂PO₂H]
- Structure : Organic phosphate ester with two propyl groups.
- Applications : Research applications in organic synthesis and material science .
- Safety: Limited data available; standard precautions for organophosphates (e.g., avoiding inhalation) likely apply.
- Key Differences : The lithium salt (propyl phosphate) would enhance solubility in polar aprotic solvents compared to the acidic form.
Lithium Iron Phosphate (LiFePO₄)
- Structure : Olivine-type cathode material (LiFePO₄).
- Applications : Widely used as a stable, low-toxicity cathode in lithium-ion batteries .
- Safety: Thermally stable and non-flammable under normal conditions .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Primary Application | Key Advantage | Key Limitation |
|---|---|---|---|---|
| This compound | Li(C₃H₇O)PO₄ (hypothetical) | Hypothetical electrolyte | Potential moisture stability | Uncharacterized conductivity |
| Lithium Dihydrogen Phosphate | LiH₂PO₄ | Laboratory research | High purity availability | Limited battery relevance |
| Lithium Hexafluorophosphate | LiPF₆ | Battery electrolyte | High ionic conductivity | Moisture sensitivity |
| Dipropylphosphate | (C₃H₇O)₂PO₂H | Chemical synthesis | Versatile organic compatibility | Acidic form limits solubility |
| Lithium Iron Phosphate | LiFePO₄ | Battery cathode | Thermal stability, safety | Lower energy density |
Q & A
Q. Which characterization techniques are most effective for analyzing this compound’s structural and electrochemical properties?
- X-ray diffraction (XRD) identifies crystalline phases by comparing patterns with reference databases (e.g., PDF#71-1528 for lithium phosphates) . Scanning electron microscopy (SEM) reveals particle morphology and surface defects . Energy-dispersive spectroscopy (EDS) quantifies elemental composition, ensuring stoichiometric accuracy . For electrochemical analysis, open-circuit voltage (OCV) measurements under controlled thermal equilibria (20–30°C) assess hysteresis effects, with protocols requiring sequential charge/discharge cycles to establish reliable voltage-state relationships .
Q. How does this compound’s stability vary under thermal and ambient storage conditions?
- Stability studies should compare decomposition rates under inert (argon) vs. humid environments. Lithium phosphates generally exhibit thermal resilience up to 200°C, but propyl groups may introduce volatility. Accelerated aging tests (e.g., 85°C/85% relative humidity) combined with Fourier-transform infrared spectroscopy (FTIR) can detect hydrolytic breakdown of P-O-C bonds . Storage recommendations include desiccated containers with moisture absorbers, analogous to protocols for methyl propyl ketone handling .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s electrochemical performance data?
- Discrepancies in OCV hysteresis (e.g., charge/discharge path dependence) require rigorous preconditioning: (1) Full discharge/charge cycles to eliminate history effects; (2) Extended relaxation periods (>4 hours) to reach equilibrium . Statistical tools like Bland-Altman analysis quantify measurement agreement, while in situ Raman spectroscopy correlates voltage states with structural changes .
Q. How can synergistic effects between this compound and carbonate solvents enhance electrolyte performance?
- Propyl carbonate solvents (e.g., propylene carbonate) improve ionic conductivity but may degrade phosphate stability. Methodological approaches include:
- Cyclic voltammetry to evaluate redox compatibility within 0–5V vs. Li/Li+ .
- Molecular dynamics simulations modeling Li+ solvation shells to optimize solvent/co-solvent ratios .
- Accelerated rate calorimetry (ARC) assessing thermal runaway risks in mixed electrolytes .
Q. What mechanistic insights explain lithium’s catalytic role in phosphate ester alcoholysis reactions?
- Lithium ions polarize the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center and facilitating nucleophilic attack by propyl alcohol. Kinetic studies using stopped-flow techniques reveal rate constants (k) dependent on [Li+] and solvent dielectric constants. Ab initio calculations further show transition-state stabilization via Li···O interactions .
Q. How can computational modeling predict this compound’s interfacial behavior in composite electrodes?
- Density functional theory (DFT) models optimize adsorption energies on carbon substrates, while finite-element analysis (FEA) simulates Li+ diffusion across electrode-electrolyte interfaces. Validation requires cross-referencing with experimental charge/discharge profiles and electrochemical impedance spectroscopy (EIS) .
Methodological Notes
- Toxicological extrapolation : When direct data on this compound are limited, class-based toxicity assessments (e.g., organophosphate analogs) provide interim guidance. Supplemental searches in PubMed/TOXLINE are recommended to fill data gaps .
- Reproducibility : Detailed protocols for synthesis, characterization, and testing must adhere to IUPAC guidelines, with raw datasets and code archived in repositories like Zenodo .
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